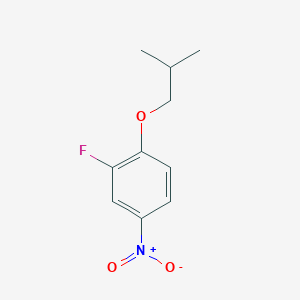

2-Fluoro-1-isobutoxy-4-nitrobenzene

Description

Significance of Aryl Fluorides in Contemporary Chemical Research

The introduction of a fluorine atom into an aromatic ring, creating an aryl fluoride (B91410), has become a powerful strategy in medicinal chemistry and materials science. nih.gov The C-F bond is exceptionally strong, and fluorine's high electronegativity and small size impart unique properties to molecules. In pharmaceuticals and agrochemicals, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative degradation by enzymes. nih.gov This often leads to improved biological activity and pharmacokinetic profiles.

Furthermore, the development of methods for incorporating fluorine, including radioisotopes like ¹⁸F, is of paramount importance for Positron Emission Tomography (PET) imaging, a critical tool in medical diagnostics. nih.gov Despite their utility, the synthesis of aryl fluorides can be challenging, historically relying on harsh methods like the Balz-Schiemann reaction. nih.gov Modern research focuses on developing milder and more general metal-catalyzed fluorination techniques to overcome these limitations. nih.govresearchgate.net

Role of Nitroaromatic Compounds in Advanced Organic Synthesis

Nitroaromatic compounds, characterized by the presence of a nitro (-NO₂) group on an aromatic ring, are indispensable intermediates in organic synthesis. mdpi.comgoogle.com The nitro group is one of the strongest electron-withdrawing groups, a feature that profoundly influences the reactivity of the aromatic ring. While it deactivates the ring towards electrophilic aromatic substitution, it strongly activates it for nucleophilic aromatic substitution (SNAr). chemicalbook.comlibretexts.org This activation is most pronounced when the nitro group is positioned ortho or para to a leaving group, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgichrom.com

This activating effect is exploited to synthesize a wide variety of substituted aromatics by displacing a leaving group (like a halogen) with a nucleophile. nih.gov Moreover, the nitro group itself can be readily transformed into other valuable functional groups. Its reduction to an aromatic amine is a foundational reaction in the synthesis of dyes, pharmaceuticals, polymers, and other fine chemicals. rsc.orgchemimpex.com The versatility and reactivity of nitroaromatics make them a central class of compounds in both industrial and laboratory settings. google.comchemimpex.com

Importance of Alkoxy Substituents in Aromatic Systems: A Structural and Reactivity Perspective

Alkoxy groups (-OR), such as the isobutoxy group in the title compound, are significant modulators of an aromatic ring's electronic properties and reactivity. The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This electron-donating effect is powerful and generally outweighs the inductive electron-withdrawal caused by the oxygen's electronegativity.

As a result, alkoxy groups are classified as activating groups in electrophilic aromatic substitution, increasing the ring's nucleophilicity and directing incoming electrophiles to the ortho and para positions. organic-chemistry.org This directing effect is a fundamental tool for controlling regioselectivity in the synthesis of polysubstituted aromatic compounds. Beyond ground-state reactivity, the electronic nature of alkoxy substituents can also influence the photophysical properties of molecules, affecting processes such as fluorescence and intersystem crossing in excited states. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(2-methylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXYJAOMECWNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 2 Fluoro 1 Isobutoxy 4 Nitrobenzene

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring. Its reactivity is central to several key transformations.

The most common reaction involving the nitro group is its reduction to an amine (-NH₂). This transformation is a fundamental step in the synthesis of many pharmaceutical and chemical intermediates, converting the electron-withdrawing nitro group into an electron-donating amino group, which drastically alters the reactivity of the aromatic ring.

The reduction of 2-fluoro-1-isobutoxy-4-nitrobenzene to 3-fluoro-4-isobutoxyaniline (B1386576) can be achieved using various reducing agents. Common methods include catalytic hydrogenation or the use of metals in acidic media. For instance, the reduction of similar nitroaromatic compounds is often carried out with reagents like iron powder in the presence of an acid such as ammonium (B1175870) chloride or hydrochloric acid. researchgate.netchemguide.co.uk Another established method involves using tin metal in concentrated hydrochloric acid. chemguide.co.uk Under these acidic conditions, the initial product is the corresponding anilinium salt, which is then neutralized with a base to yield the final amine.

The general transformation is as follows:

2-Fluoro-1-isobutoxy-4-nitrobenzene → 3-Fluoro-4-isobutoxyaniline

| Reaction Type | Reagents | Product | Significance |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal/Acid (e.g., Fe/NH₄Cl, Sn/HCl) | 3-Fluoro-4-isobutoxyaniline | Formation of a key synthetic intermediate; conversion of an electron-withdrawing group to an electron-donating group. |

The electron-deficient nature of the nitro-substituted aromatic ring allows 2-fluoro-1-isobutoxy-4-nitrobenzene to act as an electron acceptor in the formation of Electron-Donor-Acceptor (EDA) complexes. nih.gov When mixed with electron-rich donor molecules (e.g., tertiary amines, polycyclic aromatic hydrocarbons), a colored complex can form due to intermolecular charge transfer. nih.gov The formation of such a complex can be detected by the appearance of a new absorption band in the UV-visible spectrum. nih.gov

The photochemical properties of nitroaromatic compounds are of significant interest. Upon absorption of UV light, these compounds can undergo various reactions. While specific photochemical studies on 2-fluoro-1-isobutoxy-4-nitrobenzene are not widely reported, the nitro group can be involved in intramolecular hydrogen abstraction or photoreduction, depending on the reaction conditions and the presence of other functional groups.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.orgnih.gov 2-Fluoro-1-isobutoxy-4-nitrobenzene is well-suited for this type of reaction.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate of this reaction is highly dependent on the nature of the substituents on the aromatic ring. wikipedia.org

Nitro Group: The nitro group at the para-position (position 4) is a powerful activating group for SNAr. It strongly withdraws electron density from the aromatic ring, making the carbon atom attached to the leaving group (the ipso-carbon) more electrophilic and susceptible to attack by a nucleophile. wikipedia.orglibretexts.org Crucially, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction. wikipedia.org

Fluorine Atom: Fluorine is an excellent leaving group in SNAr reactions. Despite being the most electronegative element, its ability to be a good leaving group in this context is due to the rate-determining step being the attack of the nucleophile on the ring, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached.

The regiochemistry of SNAr reactions is strictly controlled by the positions of the activating groups relative to the leaving group. For effective stabilization of the Meisenheimer complex, the electron-withdrawing group must be located at a position ortho or para to the leaving group. libretexts.org

In 2-fluoro-1-isobutoxy-4-nitrobenzene:

The nitro group is para to the fluorine atom.

The isobutoxy group is ortho to the fluorine atom.

This arrangement is ideal for SNAr. The para-nitro group effectively delocalizes the negative charge of the Meisenheimer intermediate. A nucleophile will attack the carbon atom bonded to the fluorine (C-2), displacing the fluoride (B91410) ion. For example, reaction with an amine like morpholine (B109124) would lead to the substitution of the fluorine atom. researchgate.net

| Substituent | Position | Role in SNAr | Effect |

| Nitro (-NO₂) | 4 (para to F) | Strong activating group | Stabilizes Meisenheimer complex via resonance. libretexts.org |

| Fluorine (-F) | 2 | Leaving group | Good leaving group for SNAr reactions. |

| Isobutoxy (-OCH₂CH(CH₃)₂) | 1 (ortho to F) | Weakly activating/directing | Can influence reaction rate sterically. |

Electrophilic Aromatic Substitution (EAS) Patterns

While the electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution (EAS), the presence of the strongly activating isobutoxy group makes such reactions possible. masterorganicchemistry.commasterorganicchemistry.comuci.edulibretexts.org The outcome of an EAS reaction is determined by the cumulative directing effects of all three substituents.

Isobutoxy Group (-O-isobutyl): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.

Fluorine Atom (-F): Halogens are deactivating but ortho, para-directing. uci.edu

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. libretexts.org

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. In this molecule, the isobutoxy group is the strongest activator. Therefore, incoming electrophiles will be directed to the positions ortho and para to it.

The position para to the isobutoxy group is already occupied by the nitro group.

The positions ortho to the isobutoxy group are C-2 (occupied by fluorine) and C-6 (unoccupied).

Considering the directing effects, an incoming electrophile would preferentially substitute at the C-6 position, which is ortho to the strongly activating isobutoxy group and meta to the deactivating nitro group. Steric hindrance from the bulky isobutoxy group might slightly reduce the rate of reaction at this position.

| Substituent | Activating/Deactivating | Directing Effect |

| Isobutoxy (-OCH₂CH(CH₃)₂) | Activating | ortho, para |

| Fluorine (-F) | Deactivating | ortho, para |

| Nitro (-NO₂) | Deactivating | meta |

| Predicted EAS Position | C-6 |

Exploration of Other Functional Group Interconversions

Beyond the reactivity of the isobutoxy group, the other functional groups on the aromatic ring of 2-fluoro-1-isobutoxy-4-nitrobenzene, namely the nitro and fluoro groups, are key sites for chemical modifications.

The most prominent reaction of the nitro group is its reduction to an amino group (-NH2), a transformation that is fundamental in the synthesis of anilines, which are valuable intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. google.com This reduction can be efficiently carried out using various reducing agents. A common and effective method is catalytic hydrogenation, which employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. chemicalbook.com The reaction of 2-fluoro-1-isobutoxy-4-nitrobenzene under these conditions would yield 3-fluoro-4-isobutoxyaniline. Other reducing systems, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl), can also be used.

The fluorine atom, activated by the strong electron-withdrawing effect of the nitro group in the para position, is susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the introduction of a variety of nucleophiles onto the aromatic ring, displacing the fluoride ion. For instance, reaction with alkoxides (e.g., sodium methoxide) could replace the fluorine with a methoxy (B1213986) group. Similarly, amines can act as nucleophiles to introduce substituted amino groups. The reactivity in S_NAr reactions is influenced by the strength of the nucleophile and the reaction conditions.

Table 2: Examples of Functional Group Interconversions of 2-Fluoro-1-isobutoxy-4-nitrobenzene

| Starting Material | Reagent/Condition | Major Product | Transformation |

| 2-Fluoro-1-isobutoxy-4-nitrobenzene | H₂, Pd/C, Methanol | 3-Fluoro-4-isobutoxyaniline | Reduction of nitro group |

| 2-Fluoro-1-isobutoxy-4-nitrobenzene | Fe, HCl | 3-Fluoro-4-isobutoxyaniline | Reduction of nitro group |

| 2-Fluoro-1-isobutoxy-4-nitrobenzene | Sodium methoxide (B1231860) (CH₃ONa) | 1-Isobutoxy-2-methoxy-4-nitrobenzene | Nucleophilic aromatic substitution of fluorine |

| 2-Fluoro-1-isobutoxy-4-nitrobenzene | Ammonia (NH₃), heat, pressure | 2-Amino-1-isobutoxy-4-nitrobenzene | Nucleophilic aromatic substitution of fluorine |

Mechanistic Investigations of Key Transformations

The key chemical transformations of 2-fluoro-1-isobutoxy-4-nitrobenzene are underpinned by well-understood reaction mechanisms.

Mechanism of Acidic Ether Cleavage: As previously mentioned, the acidic cleavage of the isobutoxy group follows a bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.comlibretexts.org

Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr), forming a protonated ether intermediate. This step enhances the leaving group ability of the isobutanol moiety.

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the primary carbon of the isobutyl group. The attack occurs from the backside relative to the C-O bond.

Bond Cleavage and Formation: Simultaneously with the nucleophilic attack, the carbon-oxygen bond is broken, leading to the displacement of 2-fluoro-4-nitrophenol (B1220534) and the formation of isobutyl bromide.

This S_N2 pathway is favored because the attack is on a sterically less hindered primary carbon. libretexts.orglibretexts.org

Mechanism of Nitro Group Reduction: The catalytic hydrogenation of a nitro group to an amine on a metal surface like palladium is a complex heterogeneous catalytic process. While the exact mechanism can vary, it generally involves the following steps:

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the catalyst.

Hydrogenation: The adsorbed nitro group undergoes a stepwise reduction. This involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the nitro group. Intermediates such as nitroso and hydroxylamine (B1172632) species are formed on the catalyst surface.

Amine Formation: Further hydrogenation of the hydroxylamine intermediate leads to the formation of the amino group and water.

Desorption: The final product, 3-fluoro-4-isobutoxyaniline, desorbs from the catalyst surface, regenerating the active catalytic sites.

Mechanism of Nucleophilic Aromatic Substitution (S_NAr): The substitution of the fluorine atom proceeds via the S_NAr mechanism, which is characteristic of activated aryl halides.

Nucleophilic Attack: A nucleophile (e.g., methoxide ion, CH₃O⁻) attacks the carbon atom bearing the fluorine atom. This carbon is electron-deficient due to the inductive and resonance effects of the nitro group. This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group.

Loss of Leaving Group: In the second, faster step, the leaving group (fluoride ion, F⁻) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored.

The strong electron-withdrawing nitro group para to the fluorine is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating the reaction.

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 1 Isobutoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. For the structural analysis of 2-fluoro-1-isobutoxy-4-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The analysis of the ¹H NMR spectrum of 2-fluoro-1-isobutoxy-4-nitrobenzene reveals distinct signals corresponding to the aromatic and isobutoxy protons.

The aromatic region of the spectrum is characterized by multiplets that arise from the protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating isobutoxy group, as well as the fluorine atom. The protons on the isobutoxy group also show characteristic signals. The methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom typically appear as a doublet, coupled to the methine proton. The methine proton (-CH(CH₃)₂) shows a multiplet due to coupling with both the methylene and the methyl protons. The two methyl groups (-CH(CH₃)₂) of the isobutyl moiety often appear as a doublet.

Table 1: ¹H NMR Spectroscopic Data for 2-Fluoro-1-isobutoxy-4-nitrobenzene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 8.06-8.04 | m | |

| Aromatic Protons | 7.59-7.55 | m | |

| Aromatic Protons | 7.47-7.43 | m | |

| -OCH₂- | 4.34 | t | 6.6 |

| -CH(CH₃)₂ | 2.12-2.06 | m | |

| -(CH₃)₂ | 1.82-1.78 | m |

Note: The specific assignments of the aromatic protons can be complex due to overlapping multiplets and require further 2D NMR analysis for definitive confirmation. Data presented is a representative example and may vary based on solvent and instrument parameters.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 2-fluoro-1-isobutoxy-4-nitrobenzene, distinct signals are observed for each unique carbon atom.

The aromatic carbons exhibit signals in the downfield region of the spectrum, with their chemical shifts influenced by the attached functional groups. The carbon atom attached to the nitro group is typically deshielded, while the carbon attached to the fluorine atom shows a characteristic splitting due to carbon-fluorine coupling. The carbons of the isobutoxy group appear in the upfield region.

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoro-1-isobutoxy-4-nitrobenzene

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | ~148 |

| Aromatic C-F | ~158 (d, ¹JCF) |

| Aromatic C-O | ~152 |

| Aromatic CH | ~125, ~117, ~115 |

| -OCH₂- | ~72 |

| -CH(CH₃)₂ | ~28 |

| -(CH₃)₂ | ~19 |

Note: The chemical shifts are approximate and can vary. The 'd' indicates a doublet due to C-F coupling. Definitive assignments require advanced NMR experiments.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. huji.ac.ilwikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals over a wide chemical shift range. huji.ac.ilwikipedia.org In the ¹⁹F NMR spectrum of 2-fluoro-1-isobutoxy-4-nitrobenzene, a single signal is expected for the fluorine atom attached to the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) can be observed, providing additional structural information. wikipedia.org

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in 2-fluoro-1-isobutoxy-4-nitrobenzene, two-dimensional (2D) NMR techniques are employed. bas.bg These experiments provide correlation maps between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify adjacent protons in the molecule, such as those within the isobutoxy group and on the aromatic ring. bas.bg

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton. bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the isobutoxy group and the aromatic ring, as well as the relative positions of the substituents on the ring. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the substituents. bas.bg

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 2-fluoro-1-isobutoxy-4-nitrobenzene can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. lcms.cz This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a specific exact mass. For 2-fluoro-1-isobutoxy-4-nitrobenzene (C₁₀H₁₂FNO₃), HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This confirmation is a critical piece of evidence in the characterization of the compound.

Table 3: High-Resolution Mass Spectrometry Data for 2-Fluoro-1-isobutoxy-4-nitrobenzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Calculated Exact Mass | 213.0798 |

| Observed Exact Mass (m/z [M+H]⁺) | 214.0877 (representative) |

Note: The observed exact mass is for the protonated molecule [M+H]⁺ and will vary slightly depending on the specific HRMS instrument and ionization method used.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M+•) and its subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation.

For 2-Fluoro-1-isobutoxy-4-nitrobenzene (molar mass: 213.21 g/mol ), the EI-MS spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 213. crysdotllc.com The fragmentation pattern would be dominated by cleavages at the weakest bonds and the formation of stable ions. Key expected fragmentation pathways for this molecule include:

Loss of the Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitrogen dioxide radical (•NO₂), a common fragmentation for nitroaromatic compounds. nih.gov

Ether Bond Cleavage: The isobutoxy group can fragment in several ways. Alpha-cleavage next to the ether oxygen can result in the loss of an isobutyl radical (•C₄H₉). Alternatively, cleavage of the aryl C-O bond can lead to the loss of an isobutoxy radical (•OC₄H₉).

McLafferty Rearrangement: A hydrogen atom from the isobutoxy chain can be transferred to the aromatic ring or nitro group, followed by the elimination of a neutral butene molecule (C₄H₈). libretexts.org

Loss of NO and CO: Further fragmentation of ions, particularly after the loss of the nitro group, can involve the elimination of nitric oxide (NO) and carbon monoxide (CO) from the ring structure. nih.gov

Table 1: Predicted EI-MS Fragmentation for 2-Fluoro-1-isobutoxy-4-nitrobenzene

| m/z (amu) | Proposed Ion/Fragment | Fragmentation Pathway |

| 213 | [C₁₀H₁₂FNO₂]⁺• | Molecular Ion (M⁺•) |

| 167 | [M - NO₂]⁺ | Loss of nitro group (•NO₂) |

| 157 | [M - C₄H₈]⁺• | Loss of butene via rearrangement |

| 156 | [M - C₄H₉]⁺ | Loss of isobutyl radical (•C₄H₉) |

| 140 | [M - OC₄H₉]⁺ | Loss of isobutoxy radical (•OC₄H₉) |

| 95 | [C₆H₄F]⁺ | Fragment resulting from multiple cleavages |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution, making it highly suitable for polar and thermally labile molecules. plasmion.com It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the ion source. For nitroaromatic compounds, analysis in the negative ion mode is often effective. nih.gov

In the case of 2-Fluoro-1-isobutoxy-4-nitrobenzene, which lacks a highly acidic proton, ionization in ESI might proceed through the formation of adducts with ions present in the mobile phase (e.g., [M+Cl]⁻ or [M+HCOO]⁻). When coupled with tandem mass spectrometry (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum. uab.edu

The fragmentation behavior in ESI-MS/MS can be influenced by the position of substituents on the benzene ring. nih.gov For this compound, CID of a selected precursor ion would likely induce fragmentation pathways similar to those in EI-MS but originating from an even-electron ion rather than a radical cation. Common neutral losses would include NO, NO₂, and molecules related to the isobutoxy side chain. nih.gov

Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS) Applications

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. While 2-Fluoro-1-isobutoxy-4-nitrobenzene may have limited volatility, GC-MS analysis could be feasible. Often, related nitroaromatic compounds are analyzed by GC-MS following a derivatization step to increase volatility. nih.gov The separation by the gas chromatograph would resolve the target compound from impurities or isomers before it enters the mass spectrometer, which typically uses electron ionization (EI) for detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is an exceptionally sensitive and specific technique well-suited for this compound. sigmaaldrich.com The analysis would likely employ a reversed-phase LC column for separation. ESI would be the ionization method of choice, seamlessly coupling the liquid phase separation to the mass spectrometer. nih.govplasmion.com The use of tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM) would allow for highly selective quantification and confirmation of the analyte's presence by monitoring specific precursor-to-product ion transitions. nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. The FT-IR spectrum of 2-Fluoro-1-isobutoxy-4-nitrobenzene is expected to show a combination of bands from the substituted benzene ring and the isobutoxy group. Based on data from analogous compounds like 1-fluoro-4-nitrobenzene, characteristic absorptions can be predicted. nist.gov

Table 2: Predicted FT-IR Absorption Bands for 2-Fluoro-1-isobutoxy-4-nitrobenzene

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3120-3050 | C-H Stretch | Aromatic Ring |

| 2975-2870 | C-H Stretch | Isobutoxy Group (aliphatic) |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~1525 | Asymmetric NO₂ Stretch | Nitro Group (strong) |

| ~1345 | Symmetric NO₂ Stretch | Nitro Group (strong) |

| ~1260 | C-F Stretch | Aryl-Fluoride |

| ~1220 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~850 | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Ring |

Raman Spectroscopic Analysis and Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR measures absorption, Raman measures the inelastic scattering of monochromatic light. A key rule of thumb is that symmetric vibrations often produce strong Raman bands, whereas asymmetric vibrations are typically stronger in the IR spectrum.

For 2-Fluoro-1-isobutoxy-4-nitrobenzene, the Raman spectrum would be particularly useful for observing the symmetric vibrations. irphouse.com Based on spectra of related compounds like 1-fluoro-2-nitrobenzene, the following features would be expected: chemicalbook.com

A very strong band corresponding to the symmetric NO₂ stretch (~1345 cm⁻¹).

Prominent bands for the aromatic ring breathing modes.

The C-F stretching vibration.

Vibrations associated with the isobutoxy group's carbon skeleton.

A combined FT-IR and Raman analysis provides a more complete vibrational profile of the molecule, aiding in unambiguous structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. While no public crystal structure for 2-Fluoro-1-isobutoxy-4-nitrobenzene is available, the technique has been successfully applied to structurally similar compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, to confirm their molecular structures. researchgate.net

If a suitable single crystal of 2-Fluoro-1-isobutoxy-4-nitrobenzene were analyzed, X-ray crystallography would yield a wealth of structural information, including:

Bond Lengths: Precise measurement of the distances between all bonded atoms (e.g., C-F, C-N, C-O, and bonds within the aromatic ring and isobutyl group).

Bond Angles: The exact angles between adjacent bonds, defining the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation of the isobutoxy group relative to the plane of the benzene ring and the twist of the nitro group.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions like hydrogen bonds or van der Waals forces that stabilize the solid-state structure.

This technique provides unequivocal proof of the compound's connectivity and stereochemistry in the solid state.

Chromatographic Methodologies for Analysis and Purification

The analysis and purification of 2-Fluoro-1-isobutoxy-4-nitrobenzene, a substituted nitroaromatic compound, rely on various chromatographic techniques. These methods are essential for separating the compound from reaction mixtures, identifying impurities, and quantifying its presence in different matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of nitroaromatic compounds. For compounds structurally similar to 2-Fluoro-1-isobutoxy-4-nitrobenzene, reversed-phase HPLC is a common approach. This method utilizes a nonpolar stationary phase and a polar mobile phase.

Detailed Research Findings:

While specific HPLC methods for 2-Fluoro-1-isobutoxy-4-nitrobenzene are not extensively documented in publicly available literature, methods for analogous nitroaromatic compounds provide a strong basis for its analysis. For instance, the analysis of various nitroaromatic explosives is often performed using reversed-phase columns, such as C18 or phenyl hydride columns. mtc-usa.com A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. mtc-usa.com Detection is commonly achieved using a UV-Vis detector, typically at a wavelength of 254 nm, where the nitroaromatic chromophore exhibits strong absorbance. mtc-usa.com

For purification purposes, preparative HPLC would be employed, using larger columns and higher flow rates to isolate larger quantities of the compound. The principles of separation remain the same as in analytical HPLC.

Table 1: Typical HPLC Parameters for the Analysis of Nitroaromatic Compounds

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 or Phenyl Hydride, 4.6 mm x 150 mm, 4µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-based gradient, for example, starting at 25% B and increasing to 65% B over 10 minutes |

| Flow Rate | 1.0 mL/minute |

| Injection Volume | 1 µL |

| Detection | UV at 254 nm |

| Sample Preparation | Dissolved in acetonitrile |

This table presents a generalized set of parameters based on methods for similar compounds and may require optimization for 2-Fluoro-1-isobutoxy-4-nitrobenzene. mtc-usa.com

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like 2-Fluoro-1-isobutoxy-4-nitrobenzene. The choice of column and detector is critical for achieving good separation and sensitivity.

Detailed Research Findings:

For the analysis of nitroaromatic compounds, GC is frequently coupled with a mass spectrometer (GC-MS), which provides both chromatographic separation and structural identification. A common stationary phase for this class of compounds is a non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5). nih.gov The injector is typically operated in splitless mode to enhance sensitivity for trace analysis. nih.gov A temperature-programmed oven is used to ensure the elution of compounds with a wide range of boiling points. nih.gov

Various detectors can be used for the GC analysis of nitroaromatics, including Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS). cdc.gov MS is particularly advantageous due to its high selectivity and ability to provide structural information for unambiguous identification. cdc.gov

Table 2: Typical GC-MS Parameters for the Analysis of Nitroaromatic Compounds

| Parameter | Typical Value/Condition |

| Column | RTx-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Splitless mode, 270°C |

| Oven Program | Start at 84°C (1 min hold), ramp at 8°C/min to 200°C (2 min hold), then ramp at 10°C/min to 300°C (15 min hold) |

| Carrier Gas | Helium |

| Detector | Ion Trap Mass Spectrometer |

This table presents a generalized set of parameters based on methods for similar compounds and may require optimization for 2-Fluoro-1-isobutoxy-4-nitrobenzene. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is crucial for obtaining reliable and accurate results in chromatographic analysis. For complex matrices, this may involve extraction and cleanup steps to remove interfering substances.

Detailed Research Findings:

For aqueous samples, solid-phase extraction (SPE) is a common technique for concentrating nitroaromatic compounds and removing them from the sample matrix. epa.gov Resin-based sorbents are often preferred over silica-based ones for better retention of a wider range of nitroaromatics. epa.gov For soil or solid samples, solvent extraction with a solvent like acetonitrile is a standard procedure. epa.gov

Derivatization is a technique used to modify an analyte to improve its chromatographic properties, such as volatility for GC analysis or detectability. sigmaaldrich.comyoutube.com While 2-Fluoro-1-isobutoxy-4-nitrobenzene itself is likely amenable to direct GC and HPLC analysis, derivatization could be employed in specific analytical scenarios. For instance, if analyzing for trace amounts or in a complex matrix, derivatization might enhance sensitivity.

A common derivatization strategy for compounds with certain functional groups is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility. sigmaaldrich.comyoutube.com However, for a nitroaromatic ether like 2-Fluoro-1-isobutoxy-4-nitrobenzene, which lacks active hydrogens, this specific method would not be applicable.

Another approach, particularly for enhancing detection, involves the formation of colored complexes. For example, some nitroaromatic explosives react with certain reagents to form colored Janowsky complexes, which can be detected with high sensitivity. acs.org While not a direct chromatographic enhancement, such a reaction could be used in a pre-column derivatization step for highly sensitive detection.

In some cases, the reduction of the nitro group to an amine, followed by derivatization of the amine, can be used. For example, trifluoroacetic anhydride (B1165640) can be used to derivatize the resulting amino group to enhance the sensitivity of detection by HPLC-UV. cdc.gov

Computational Chemistry and Theoretical Investigations of 2 Fluoro 1 Isobutoxy 4 Nitrobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its excellent balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 2-fluoro-1-isobutoxy-4-nitrobenzene. DFT calculations are instrumental in determining optimized geometries, electronic distributions, and spectroscopic properties.

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For 2-fluoro-1-isobutoxy-4-nitrobenzene, this task is complicated by the conformational flexibility of the isobutoxy side chain. The rotation around the C-O and C-C single bonds of this group can lead to several different stable conformations, or conformers.

A thorough conformational analysis is therefore essential to locate the global minimum energy structure, which represents the most populated and stable form of the molecule. This analysis typically involves a systematic search of the potential energy surface. psu.edudoi.org Methods like Monte Carlo searching or scanning the dihedral angles of the flexible side chain are employed to generate a wide range of possible conformations. rsc.orgyoutube.com Each of these initial structures is then fully optimized using DFT, commonly with a functional like B3LYP and a basis set such as 6-31G*, to find the precise geometry and energy of each stable conformer. psu.edudoi.org

The primary factor influencing the relative stabilities of different conformers is the interplay of steric hindrance and weak intramolecular interactions. The final optimized geometries provide crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Example of Calculated Relative Energies for Hypothetical Conformers of 2-Fluoro-1-isobutoxy-4-nitrobenzene. This table is a representative example and does not reflect real experimental data.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | -175°, 65° | 0.00 | 75.3 |

| 2 | 85°, 180° | 1.50 | 15.1 |

| 3 | -70°, -60° | 2.50 | 9.6 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. yu.edu.joajchem-a.com A small energy gap suggests that a molecule is more reactive as it requires less energy to be excited. yu.edu.jo

For 2-fluoro-1-isobutoxy-4-nitrobenzene, the electron-donating character of the isobutoxy group and the electron-withdrawing nature of the nitro group significantly influence the frontier orbitals. DFT calculations typically show that the HOMO density is distributed over the benzene (B151609) ring and the oxygen atom of the isobutoxy group, while the LUMO density is predominantly localized on the nitro group. yu.edu.joresearchgate.net This separation indicates a predisposition for intramolecular charge transfer upon electronic excitation.

Table 2: Representative DFT-Calculated Electronic Properties for a Substituted Nitrobenzene. These values are illustrative for a similar molecule and are not specific to 2-Fluoro-1-isobutoxy-4-nitrobenzene.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.85 |

| ELUMO | -3.50 |

| ΔE (HOMO-LUMO Gap) | 4.35 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface plots the electrostatic potential onto the molecule's electron density surface.

In an MEP map of 2-fluoro-1-isobutoxy-4-nitrobenzene, distinct regions of charge would be visible. The most negative potential (typically colored red or yellow) is expected around the oxygen atoms of the nitro group and the ether linkage, as well as the fluorine atom, indicating these are the primary sites for electrophilic attack. nih.govmdpi.com Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms and in the vicinity of the nitro group, highlighting sites susceptible to nucleophilic attack. nih.govrsc.org The MEP analysis provides a chemically intuitive picture of the molecule's charge distribution and its potential interaction sites. dntb.gov.ua

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. slideshare.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained for the optimized molecular structure. researchgate.net These frequencies correspond to the fundamental modes of vibration, such as bond stretching, bending, and torsional motions.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data. slideshare.net The simulated spectra are invaluable for assigning the peaks observed in experimental FTIR and FT-Raman spectra to specific molecular motions. For 2-fluoro-1-isobutoxy-4-nitrobenzene, key vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, the C-F stretch, C-O-C ether stretches, and various aromatic ring vibrations.

Table 3: Illustrative Example of Calculated Vibrational Frequencies for Key Modes in a Nitroaromatic Compound. This table presents hypothetical data for demonstrative purposes.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| νas(NO₂) | 1530 | Asymmetric NO₂ Stretch |

| νs(NO₂) | 1350 | Symmetric NO₂ Stretch |

| ν(C-F) | 1255 | C-F Stretch |

| ν(C-O-C) | 1180 | Asymmetric Ether Stretch |

| ν(Aromatic C=C) | 1605, 1590 | Aromatic Ring Stretching |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of molecules in their electronically excited states, such as their interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orguci.edu It allows for the calculation of electronic transition energies and the simulation of UV-Vis absorption spectra.

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states. These energies, along with their corresponding oscillator strengths (a measure of transition probability), are used to simulate the UV-Vis absorption spectrum. chemrxiv.orgmdpi.com This allows for a direct comparison with experimentally measured spectra and helps in understanding the nature of the electronic transitions. epa.govnih.gov

For 2-fluoro-1-isobutoxy-4-nitrobenzene, the spectrum is expected to be dominated by π→π* transitions within the aromatic system. Given the electron-donating isobutoxy group and the electron-withdrawing nitro group, a significant intramolecular charge-transfer (ICT) transition is also anticipated. rsc.org This ICT transition, often corresponding to the HOMO→LUMO excitation, is typically the lowest energy transition and dictates the maximum absorption wavelength (λmax). The accuracy of the predicted spectra can depend on the choice of functional and the inclusion of solvent effects, which are often modeled using a Polarizable Continuum Model (PCM). chemrxiv.org

Table 4: Representative TD-DFT Results for Electronic Transitions of a Substituted Nitrobenzene. This table is for illustrative purposes only and does not represent specific data for the title compound.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| S₁ | 315 | 0.45 | HOMO → LUMO (95%) | π→π* / ICT |

| S₂ | 270 | 0.12 | HOMO-1 → LUMO (88%) | π→π |

| S₃ | 245 | 0.28 | HOMO → LUMO+1 (92%) | π→π |

Beyond predicting absorption spectra, TD-DFT is crucial for exploring the fate of the molecule after it absorbs a photon. This includes studying the geometry of the excited state and the pathways for energy dissipation. rsc.org Upon excitation, a molecule can relax to a new minimum energy geometry in the excited state before emitting a photon (fluorescence) or returning to the ground state via non-radiative processes.

For molecules with push-pull character like 2-fluoro-1-isobutoxy-4-nitrobenzene, the excited state often has a more pronounced charge-transfer character than the ground state. researchgate.net TD-DFT can be used to optimize the geometry of the first singlet excited state (S₁) to model the emission process. Analysis of the electron density difference between the ground and excited states can visually confirm and quantify the extent of intramolecular charge transfer (ICT). rsc.org Understanding these excited-state processes is vital for applications in materials science, such as in the design of nonlinear optical materials or molecular sensors, as the dynamics of charge transfer and the stability of the excited state are key performance factors. rsc.org

Reaction Pathway Elucidation and Transition State Analysis

The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a molecule. For 2-Fluoro-1-isobutoxy-4-nitrobenzene, this would involve mapping the potential energy surface for various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group.

Theoretical calculations, typically using Density Functional Theory (DFT), can identify the minimum energy path a reaction is likely to follow. By locating the transition state structure—the highest point on this path—key energetic barriers can be calculated. For instance, in related nitroaromatic compounds, computational studies have been used to determine the regioselectivity of reactions, showing how the presence of certain functional groups directs incoming reagents to specific positions on the benzene ring. The steric bulk of the isobutoxy group in 2-Fluoro-1-isobutoxy-4-nitrobenzene is expected to significantly influence reaction kinetics by potentially hindering the approach of reactants to planar transition states.

A hypothetical transition state analysis for a nucleophilic substitution reaction on 2-Fluoro-1-isobutoxy-4-nitrobenzene would likely reveal the energetic favorability of substitution at different positions, taking into account the electronic effects of the fluoro, isobutoxy, and nitro groups.

| Computational Parameter | Significance in Reaction Pathway Analysis |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. |

| Transition State Geometry | The specific arrangement of atoms at the peak of the energy barrier. |

| Reaction Coordinates | The path of atomic nuclei during a chemical reaction. |

Analysis of Intermolecular Interactions

The non-covalent interactions that 2-Fluoro-1-isobutoxy-4-nitrobenzene can form are crucial for understanding its physical properties, such as its state of matter and solubility, as well as its interactions in a larger system.

The fluorine atom in 2-Fluoro-1-isobutoxy-4-nitrobenzene, although the least polarizable of the halogens, can participate in halogen bonding. This occurs when a region of positive electrostatic potential, known as a σ-hole, exists on the outer side of the fluorine atom along the C-F bond axis. This positive region can then interact favorably with a negative site on another molecule, such as a lone pair of electrons.

Sigma-hole interactions are a broader class of non-covalent interactions that are not limited to halogens and are characterized by their high directionality. Theoretical studies on other molecules have shown that these interactions play a significant role in crystal engineering and molecular recognition. For 2-Fluoro-1-isobutoxy-4-nitrobenzene, computational analysis would involve mapping the electrostatic potential surface to identify the location and magnitude of any σ-holes.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. It is based on the electron density and its derivatives. The output of an NCI analysis is typically a 3D plot showing surfaces that represent different types of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

For 2-Fluoro-1-isobutoxy-4-nitrobenzene, an NCI analysis would reveal the intramolecular and intermolecular interactions that define its conformational preferences and packing in the solid state. The analysis can differentiate between attractive and repulsive interactions, providing a detailed picture of the forces at play.

| Interaction Type | Description | Visual Cue in NCI Plot |

| Hydrogen Bonding | Strong, directional interaction involving a hydrogen atom. | Strong, localized surfaces. |

| Van der Waals Forces | Weaker, non-directional attractive forces. | Broader, more diffuse surfaces. |

| Steric Repulsion | Repulsive forces due to overlapping electron clouds. | Surfaces in regions of close atomic contact. |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models can simulate these effects, providing insights that are crucial for predicting behavior in solution.

The polarity and hydrogen-bonding capability of the solvent can influence the electronic structure and stability of 2-Fluoro-1-isobutoxy-4-nitrobenzene. For instance, polar solvents might stabilize charged intermediates in a reaction, thereby lowering the activation energy and increasing the reaction rate. The solubility of related halogenated nitrobenzenes is influenced by the bulk and polarity of their substituents.

Computational approaches to modeling solvent effects range from implicit models, where the solvent is treated as a continuous medium, to explicit models, where individual solvent molecules are included in the calculation. An averaged Non-Covalent Interaction (aNCI) index has been developed to characterize interactions in fluctuating environments like solutions.

Molecular Modeling Approaches (excluding biological activity predictions)

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular systems.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms and the bonds between them. This method provides a rigorous basis for understanding chemical concepts such as atomic charge, bond order, and the nature of chemical bonds.

In a QTAIM analysis of 2-Fluoro-1-isobutoxy-4-nitrobenzene, the electron density would be calculated, and its critical points—points where the gradient of the density is zero—would be located. The properties of the electron density at the bond critical points between atoms reveal the nature of the interaction (e.g., covalent or electrostatic). QTAIM can be used to quantify the strength of the various bonds within the molecule and any intermolecular interactions, such as halogen bonds.

| QTAIM Parameter | Information Provided |

| Electron Density (ρ) at Bond Critical Point | Correlates with the strength of the bond. |

| Laplacian of Electron Density (∇²ρ) at BCP | Indicates the nature of the interaction (shared vs. closed-shell). |

| Bond Path | A line of maximum electron density linking two atomic nuclei, indicating a chemical bond. |

Applications of 2 Fluoro 1 Isobutoxy 4 Nitrobenzene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The unique arrangement of functional groups in 2-Fluoro-1-isobutoxy-4-nitrobenzene makes it an ideal starting material for the synthesis of intricate molecular architectures, including heterocyclic compounds. The electron-withdrawing nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), facilitating the introduction of a wide range of nucleophiles. This initial substitution can be followed by transformations of the nitro and isobutoxy groups to build up molecular complexity.

For instance, the fluorine atom can be displaced by bifunctional nucleophiles, such as amino thiols or amino phenols, to initiate the construction of fused heterocyclic systems. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of benzothiazine, benzoxazine, or other related scaffolds that are prevalent in medicinal chemistry and materials science. While direct examples for 2-Fluoro-1-isobutoxy-4-nitrobenzene are not extensively documented in publicly available literature, the analogous reactivity of similar 2-fluoro-4-nitrobenzene derivatives strongly supports its potential in this area.

Role in the Development of Substituted Aromatic Derivatives

The sequential and selective manipulation of the functional groups of 2-Fluoro-1-isobutoxy-4-nitrobenzene allows for the synthesis of a diverse range of substituted aromatic derivatives. The highly reactive fluorine atom serves as a primary site for modification, enabling the introduction of various substituents through nucleophilic aromatic substitution.

The general scheme for this transformation is depicted below:

R-Nu + 2-Fluoro-1-isobutoxy-4-nitrobenzene → R-Nu-C6H3(O-isobutyl)(NO2) + F-

Where R-Nu represents a nucleophile.

This initial substitution provides a gateway to a plethora of derivatives. For example, reaction with primary or secondary amines can yield N-substituted anilines, while reaction with alkoxides or phenoxides can produce diaryl or alkyl aryl ethers. The resulting products retain the nitro and isobutoxy groups, which can be further modified in subsequent synthetic steps. This stepwise approach allows for the controlled and predictable synthesis of polysubstituted aromatic compounds that would be challenging to prepare through other methods.

Strategies for Further Functionalization of the Nitro Group

The nitro group in the derivatives of 2-Fluoro-1-isobutoxy-4-nitrobenzene is a versatile handle for a variety of chemical transformations. The most common and synthetically useful transformation is its reduction to a primary amine (aniline). nih.govsigmaaldrich.com This conversion opens up a vast landscape of subsequent reactions.

Common Reduction Methods for Aromatic Nitro Groups:

| Reagent/Catalyst | Conditions | Product | Notes |

| Fe/HCl or Sn/HCl | Acidic | Aniline (B41778) | Classic and robust method. |

| Catalytic Hydrogenation (H2, Pd/C, PtO2) | Neutral | Aniline | Clean and high-yielding. |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous | Aniline | Useful for sensitive substrates. |

| Zinc/Ammonium (B1175870) Chloride | Neutral | Hydroxylamine (B1172632) | Partial reduction. nih.gov |

| Sodium Borohydride (NaBH4) with catalysts | Various | Aniline | Can offer chemoselectivity. google.com |

Once the aniline is formed, it can undergo a wide range of reactions, including:

Diazotization: Conversion to a diazonium salt, which is an excellent intermediate for introducing a variety of substituents (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Formation of Heterocycles: Condensation with appropriate precursors to form nitrogen-containing heterocycles.

Strategies for Further Functionalization of the Isobutoxy Group

The isobutoxy group, an ether linkage, is generally stable under many reaction conditions, including the nucleophilic substitution of the fluorine and the reduction of the nitro group. However, it can be cleaved under specific, typically harsh, acidic conditions to yield a phenol (B47542). sigmaaldrich.commdpi.comresearchgate.netnih.govmdpi.com

Typical Ether Cleavage Reagents:

| Reagent | Conditions | Products | Mechanism |

| HBr or HI | Strong acid, heat | Phenol and isobutyl halide | SN1 or SN2 at the alkyl carbon nih.govmdpi.com |

| BBr3 | Lewis acid | Phenol and isobutyl bromide | Often milder than hydrohalic acids |

The cleavage of the isobutoxy group to a hydroxyl group provides another site for functionalization. The resulting phenol can undergo O-alkylation, O-acylation, or electrophilic aromatic substitution, further increasing the diversity of accessible derivatives. It is important to note that due to the stability of the aryl C-O bond, cleavage will consistently yield the phenol and an isobutyl derivative, not an isobutanol and a fluorobenzene (B45895) derivative. nih.govmdpi.com

Strategies for Further Functionalization of the Fluoro Group

The fluorine atom in 2-Fluoro-1-isobutoxy-4-nitrobenzene is the most reactive site for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the para-nitro group. ethernet.edu.et This reaction is a cornerstone of the synthetic utility of this compound.

Factors Influencing SNAr at the Fluoro Position:

| Factor | Influence on Reactivity |

| Electron-withdrawing group | The para-nitro group stabilizes the negatively charged Meisenheimer intermediate, accelerating the reaction. ethernet.edu.et |

| Leaving group ability | In nucleophilic aromatic substitution, fluoride (B91410) is an excellent leaving group, often better than other halogens. |

| Nucleophile strength | Stronger nucleophiles generally react faster. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation and leave the nucleophile reactive. |

A wide variety of nucleophiles can be employed to displace the fluorine atom, leading to a broad spectrum of substituted products.

Examples of Nucleophiles for SNAr:

O-Nucleophiles: Alcohols, phenols (leading to ethers)

N-Nucleophiles: Ammonia, primary and secondary amines (leading to anilines)

S-Nucleophiles: Thiols, thiophenols (leading to thioethers)

C-Nucleophiles: Enolates, organometallic reagents (under specific conditions)

This high reactivity allows for the introduction of diverse functionalities at this position, serving as the initial step in many synthetic sequences.

Applications in the Synthesis of Specialty Chemicals and Materials (excluding specific product details)

The versatility of 2-Fluoro-1-isobutoxy-4-nitrobenzene as a synthetic intermediate extends to the production of various specialty chemicals and materials. Its ability to undergo sequential and controlled functionalization makes it a valuable building block for molecules with tailored properties. These applications often leverage the introduction of specific functionalities through the reactions described above to build up larger, more complex structures.

Intermediates for Polymeric Materials Research

In the field of polymer science, substituted nitroaromatics and their derivatives serve as important monomers or precursors to monomers. After the initial nucleophilic substitution of the fluoro group and subsequent reduction of the nitro group to an amine, the resulting difunctional aromatic compound can be used in polymerization reactions.

Precursors for Advanced Organic Materials (e.g., Dyes)google.com

The unique structural features of 2-Fluoro-1-isobutoxy-4-nitrobenzene, namely the electron-withdrawing nitro group and the fluorine atom, activate the aromatic ring for nucleophilic aromatic substitution reactions. This reactivity profile makes it a potentially valuable intermediate in the synthesis of more complex functional molecules, including certain classes of dyes and other advanced organic materials. The isobutoxy group, while adding steric bulk, can also influence the solubility and electronic properties of the resulting molecules.

Research into the application of fluoronitrobenzene derivatives as precursors for dyes and other advanced materials is an active area. For instance, similar compounds such as 4-fluoronitrobenzene derivatives are recognized as crucial intermediates in the preparation of dyes, medicines, and photosensitive materials. justia.com The general synthetic strategy often involves the reduction of the nitro group to an amine, which can then be diazotized and coupled with various aromatic compounds to form azo dyes. google.com

Given the absence of specific published research detailing the conversion of 2-Fluoro-1-isobutoxy-4-nitrobenzene into dyes, a representative, hypothetical reaction scheme can be considered based on established chemical principles for analogous compounds. The first step would typically be the reduction of the nitro group to form 2-fluoro-1-isobutoxy-4-aminobenzene. This resulting aniline derivative could then undergo diazotization followed by coupling with a suitable aromatic partner to yield a hypothetical azo dye.

Hypothetical Reaction Data for Dye Synthesis

| Reactant 1 | Reactant 2 (Coupling Agent) | Hypothetical Product | Reaction Type | Potential Application |

| 2-Fluoro-1-isobutoxy-4-aminobenzene (from reduction of the title compound) | N,N-Dimethylaniline | Hypothetical Azo Dye 1 | Azo Coupling | Textile Dye |

| 2-Fluoro-1-isobutoxy-4-aminobenzene (from reduction of the title compound) | Phenol | Hypothetical Azo Dye 2 | Azo Coupling | Indicator Dye |

| 2-Fluoro-1-isobutoxy-4-aminobenzene (from reduction of the title compound) | 2-Naphthol | Hypothetical Azo Dye 3 | Azo Coupling | Pigment |

It is important to emphasize that the above table is illustrative and based on general principles of azo dye synthesis. The actual yields, reaction conditions, and properties of the resulting dyes would need to be determined through experimental investigation. The presence of the isobutoxy and fluoro substituents would be expected to influence the final color and fastness properties of the dyes.

Further research and patent literature would be necessary to fully elucidate the specific applications and reaction pathways for 2-Fluoro-1-isobutoxy-4-nitrobenzene in the creation of advanced organic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.